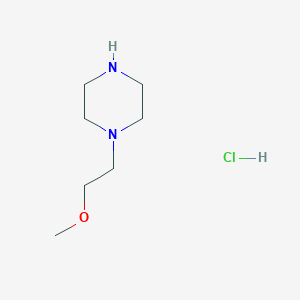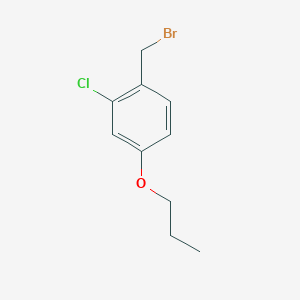
Ácido 3-maleimidofenilborónico
Descripción general
Descripción
3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .
Molecular Structure Analysis
The molecular weight of 3-Maleimidophenyl boronic acid is 216.99 . The molecular formula is C10H8BNO4 .Chemical Reactions Analysis
Boronic acids, including 3-Maleimidophenyl boronic acid, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Physical And Chemical Properties Analysis
3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Bioconjugación
El ácido 3-maleimidofenilborónico se utiliza en procesos de bioconjugación debido a su capacidad para formar enlaces covalentes estables con biomoléculas. Esta aplicación es crucial para crear sistemas de administración de fármacos dirigidos y para unir sondas o marcadores a proteínas o anticuerpos específicos .
Administración de fármacos
Las propiedades únicas del compuesto facilitan el desarrollo de mecanismos de administración de fármacos. Al dirigirse a marcadores biológicos específicos, puede mejorar la eficacia y la especificidad de los agentes terapéuticos .
Etiquetado de proteínas
En proteómica, el ácido 3-maleimidofenilborónico se utiliza para el etiquetado de proteínas, lo que permite a los investigadores rastrear y analizar el comportamiento e interacciones de las proteínas dentro de las células .
Aplicaciones de detección
Los ácidos borónicos, incluido el ácido 3-maleimidofenilborónico, son conocidos por sus capacidades de detección, particularmente en la detección de dioles y aniones como el fluoruro o el cianuro. Esto los hace valiosos en el monitoreo ambiental y los diagnósticos .
Detección fluorescente
La combinación de ácido borónico con elementos fluorescentes como el pireno ha llevado al desarrollo de sensores para catecolaminas y sus derivados, que son importantes en el diagnóstico médico .
Mecanismo De Acción
Target of Action
The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.
Mode of Action
3-Maleimidophenyl boronic acid interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .
Safety and Hazards
The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Direcciones Futuras
Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Propiedades
IUPAC Name |
[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRNFAUYWXDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

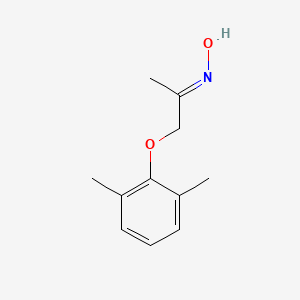
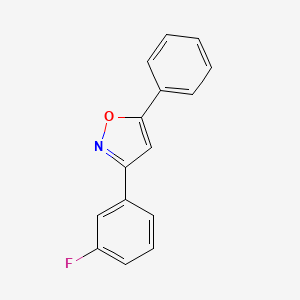
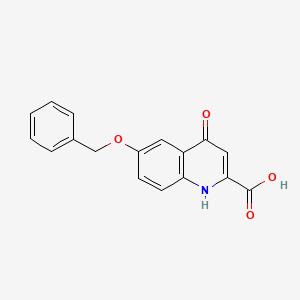
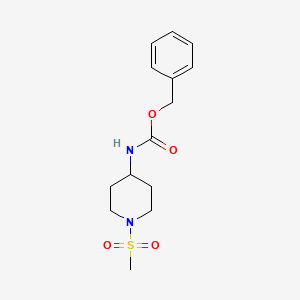
![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)
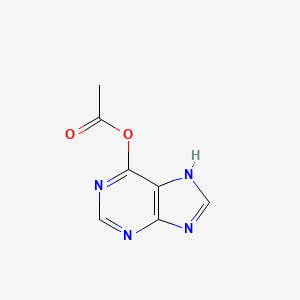

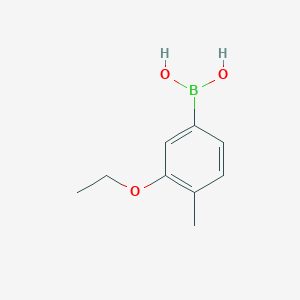
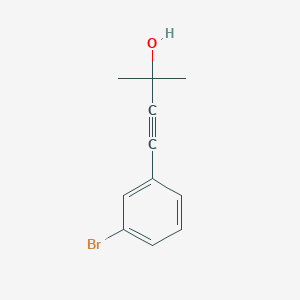
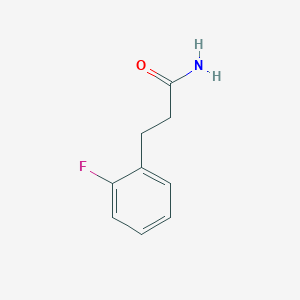

![2,2',7'-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)
